4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but with an isopropyl group instead of a propyl group.
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a chlorophenyl group, which imparts different chemical properties.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: A nitro-substituted derivative with distinct reactivity and applications.
Uniqueness
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .
Properties
CAS No. |
75989-56-9 |
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Molecular Formula |
C5H10N4O |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
4-amino-3-propyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H10N4O/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) |
InChI Key |
YSORPAIURFODQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NNC(=O)N1N |
Origin of Product |
United States |
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